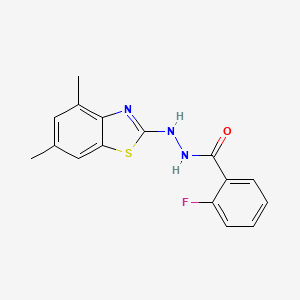

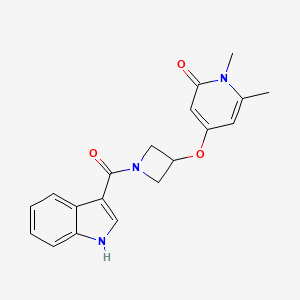

![molecular formula C17H19N3O2 B2442939 N-[(1-丁基苯并咪唑-2-基)甲基]-2-呋喃基甲酰胺 CAS No. 920113-85-5](/img/structure/B2442939.png)

N-[(1-丁基苯并咪唑-2-基)甲基]-2-呋喃基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a chemical compound with immense potential for scientific research. It belongs to the class of benzimidazole derivatives, which are known for their significant importance as chemotherapeutic agents in diverse clinical conditions . These compounds have attracted a great deal of interest among medicinal chemists due to their isostructural pharmacophore of naturally occurring active biomolecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis

Benzimidazole derivatives exert various biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized, and some of the newly synthesized compounds showed anticancer activity .科学研究应用

合成技术和化学反应

研究已经集中在具有结构相似性的化合物的合成和反应上,这些化合物与N-[(1-丁基苯并咪唑-2-基)甲基]-2-呋喃基甲酰胺类似,突出它们作为抗高血压α-阻断剂的潜力。阿卜杜勒-瓦哈卜等人(2008年)的研究深入探讨了噻唑半胱氨酸酰胺、三唑和席夫碱的合成,展示了该化合物在创造具有低毒性的药理活性剂方面的多功能性 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。

光降解研究

梅洛等人(1992年)研究了2-(2-呋喃基)-苯并咪唑的光降解,为了解呋喃基苯并咪唑衍生物的稳定性和降解途径提供了见解。这项研究对于了解这类化合物的环境命运和稳定性至关重要 (Melo, Piña, Maçanita, Melo, Herrmann, Förster, Koch, & Wamhoff, 1992)。

催化和化学转化

研究还探讨了苯并咪唑衍生物在催化中的应用,比如Potdar、Mohile和Salunkhe(2001年)关于库马林合成的Pechmann缩合的工作。这项研究突出了苯并咪唑衍生物在促进化学反应中的作用,为库马林衍生物提供了高效的合成途径 (Potdar, Mohile, & Salunkhe, 2001)。

配位化学

Schick、Pape和Hahn(2014年)研究了双齿双(NHC)配体与苯并咪唑单元的配位化学,展示了该化合物在与金属形成配合物方面的实用性。这样的研究对于新材料和催化剂的开发至关重要 (Schick, Pape, & Hahn, 2014)。

抗过敏活性

与N-[(1-丁基苯并咪唑-2-基)甲基]-2-呋喃基甲酰胺有结构相关的化合物已经被评估其抗过敏活性。Wade等人(1983年)合成了4H-嘧啶并[2,1-b]苯并咪唑-4-酮的酸性衍生物,并在大鼠被动皮肤过敏试验中对其进行了测试。这项研究强调了苯并咪唑衍生物在治疗过敏中的潜在治疗应用 (Wade, Toso, Matson, & Stelzer, 1983)。

作用机制

are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show diverse biological activities and are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . They have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory activities, and more .

属性

IUPAC Name |

N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKZWBDRMJPHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

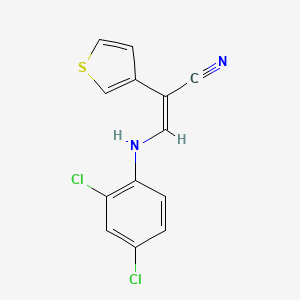

![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)

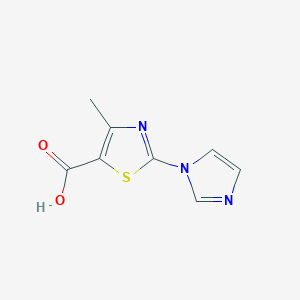

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)

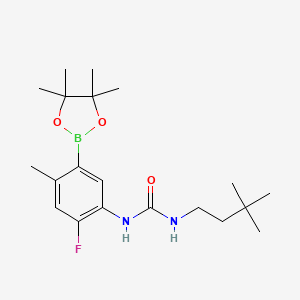

![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)